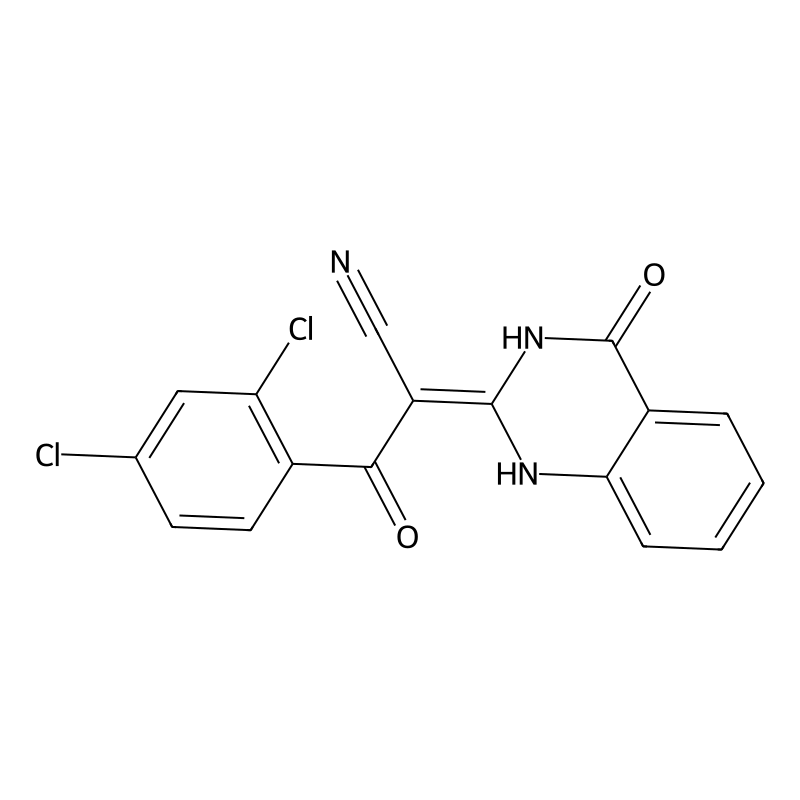

Ciliobrevin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hedgehog Pathway Inhibition

Ciliobrevin A acts as an antagonist of the Hedgehog pathway, specifically blocking the activation triggered by Sonic hedgehog (Shh) [2, 3]. This pathway plays a crucial role in embryonic development and tissue patterning. Ciliobrevin A disrupts the Shh signaling by inhibiting its downstream effects at a concentration with a half-maximal inhibitory effect (IC50) of 7 micromolar (μM) [2, 3]. This makes it a valuable tool for researchers studying the development and function of the Hh pathway in various biological contexts.

Here are some sources for Ciliobrevin A's role in Hedgehog pathway inhibition:

Dynein Antagonism

Ciliobrevin A also functions as a dynein antagonist. Dynein is a motor protein essential for intracellular transport along microtubules, which are cellular structures involved in cell division and organelle movement [2]. Ciliobrevin A disrupts dynein-dependent processes by inhibiting its ATPase activity and microtubule gliding [2]. This property allows researchers to investigate the role of dynein in various cellular functions, including cargo trafficking, cilia formation, and spindle assembly during cell division [4].

Some sources for Ciliobrevin A's function as a dynein antagonist:

Ciliobrevin A is a small molecule compound recognized as an inhibitor of the Hedgehog signaling pathway, specifically targeting Sonic Hedgehog-induced activation. Its chemical formula is , with a molecular weight of 358.18 g/mol. Ciliobrevin A is part of a group of compounds known as ciliobrevins, which were developed to study the function of dynein motor proteins, critical for intracellular transport and cell division processes. The compound was initially identified through a screening process aimed at finding inhibitors that could disrupt the Hedgehog signaling pathway, which is essential for various developmental processes and is implicated in several cancers when dysregulated .

Ciliobrevin A inhibits the Hh pathway by targeting the Smo protein. It binds to a specific pocket on Smo, preventing its interaction with other signaling molecules and ultimately blocking the downstream activation of Gli transcription factors, which are essential for Hh pathway signaling [, ]. This mechanism makes Ciliobrevin A a valuable tool for studying Hh signaling and its role in various developmental and disease processes.

Ciliobrevin A functions primarily by inhibiting the ATPase activity of dynein, a motor protein that moves along microtubules. The mechanism involves binding to specific ATP motifs within dynein, disrupting its ability to hydrolyze ATP and perform mechanical work. This inhibition leads to a decrease in dynein-dependent microtubule gliding and affects cellular processes dependent on dynein motor activity .

The interactions can be summarized as follows:

- Binding: Ciliobrevin A binds to the AAA+ ATPase domain of dynein.

- Inhibition: It competes with ATP, preventing dynein from undergoing conformational changes necessary for movement along microtubules.

- Functional Impact: The inhibition results in disrupted intracellular transport and affects processes such as cilia formation and mitosis .

Ciliobrevin A exhibits significant biological activity as an antagonist of the Hedgehog signaling pathway. It has an IC50 value of approximately 7 μM, indicating its potency in blocking Sonic Hedgehog signaling downstream of Smoothened, a critical component in this pathway. Additionally, it has been shown to perturb primary cilia formation and inhibit dynein-dependent processes in various cell types, including HeLa cells and Xenopus melanophores .

The compound's effects include:

- Inhibition of cilia formation.

- Disruption of melanosome aggregation in pigment cells.

- Alteration of spindle pole assembly during mitosis .

- Formation of the quinazolinone core: This step involves cyclization reactions to form the bicyclic structure.

- Introduction of substituents: Various functional groups are introduced to enhance biological activity and specificity.

- Purification: The final product is purified using techniques such as chromatography to achieve high purity levels (≥98% HPLC) for research applications .

Ciliobrevin A has several applications in research and potential therapeutic contexts:

- Research Tool: It is widely used in studies investigating dynein function and the dynamics of intracellular transport mechanisms.

- Cancer Research: Given its role in inhibiting Hedgehog signaling, it holds promise for studying cancer pathways where this signaling is aberrant.

- Developmental Biology: It aids in understanding the roles of cilia in cellular signaling and development .

Studies have shown that Ciliobrevin A interacts specifically with dynein motors without significantly affecting other motor proteins like kinesins. This specificity is crucial for dissecting the roles of different motor proteins in cellular processes. For example, experiments have demonstrated that Ciliobrevin A can inhibit dynein-mediated transport while leaving kinesin-mediated transport largely unaffected .

Additionally, it has been utilized to explore the role of dynein in various cellular contexts, such as viral protein trafficking and centrosome orientation during immune responses .

Ciliobrevin A belongs to a class of compounds known as ciliobrevins, which includes:

- Ciliobrevin B

- Ciliobrevin C

- Ciliobrevin D

Comparison TableCompound Chemical Structure Primary Function Unique Features Ciliobrevin A Inhibitor of Hedgehog signaling Potent antagonist with specific dynein inhibition Ciliobrevin B Similar to A Dynein inhibitor Enhanced potency compared to A Ciliobrevin C Similar to A Dynein inhibitor Modifications lead to different biological effects Ciliobrevin D Similar to A Dynein inhibitor Effective at lower concentrations; impacts cilia formation

| Compound | Chemical Structure | Primary Function | Unique Features |

|---|---|---|---|

| Ciliobrevin A | Inhibitor of Hedgehog signaling | Potent antagonist with specific dynein inhibition | |

| Ciliobrevin B | Similar to A | Dynein inhibitor | Enhanced potency compared to A |

| Ciliobrevin C | Similar to A | Dynein inhibitor | Modifications lead to different biological effects |

| Ciliobrevin D | Similar to A | Dynein inhibitor | Effective at lower concentrations; impacts cilia formation |

Ciliobrevin A is unique among these compounds due to its specific action on both the Hedgehog pathway and dynein motor activity, making it a valuable tool for researchers studying these critical biological processes .

Ciliobrevin A, chemically known as 2,4-dichloro-α-(3,4-dihydro-4-oxo-2(1H)-quinazolinylidene)-β-oxobenzenepropanenitrile, is synthesized through a multi-step approach utilizing established quinazolinone chemistry [1] [2]. The compound belongs to the benzoyl dihydroquinazolinone family and is characterized by its molecular formula C17H9Cl2N3O2 with a molecular weight of 358.18 Da [2] [3].

The original synthetic pathway for Ciliobrevin A and related analogs follows a representative two-step procedure [4]. The first step involves the synthesis of substituted 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile derivatives through the reaction of 2-cyanothioacetamide with bromoethane in an ethanolic solution of sodium ethoxide, followed by addition of the corresponding substituted 2-aminobenzoic acid and refluxing overnight [4]. This yields the quinazolinone intermediate with synthetic yields ranging from 30-50% [4].

The second step involves the formation of 3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-phenylpropanenitrile derivatives. This is accomplished by treating the quinazolinone intermediate with triethylamine in dioxane, followed by addition of the corresponding acyl chloride (specifically 2,4-dichlorobenzoyl chloride for Ciliobrevin A) and refluxing overnight [4]. The resulting solid precipitate is recovered by vacuum filtration and washed sequentially with methanol, water, methanol, and dichloromethane to yield the desired product with synthetic yields ranging from 30-70% [4].

The key structural features essential for biological activity include the 2,4-substituted dichlorophenyl ring, the nitrile group, the quinazolinone carbonyl, and the amide NH [5]. This structure-activity relationship has been confirmed through extensive analog studies demonstrating that modifications to these critical structural elements significantly diminish compound potency [5].

| Step | Reaction | Yield Range | Key Reagents |

|---|---|---|---|

| 1 | Quinazolinone formation | 30-50% | 2-cyanothioacetamide, NaOEt, 2-aminobenzoic acid |

| 2 | Acylation reaction | 30-70% | Triethylamine, 2,4-dichlorobenzoyl chloride |

Optimization Strategies for Scalable Production

The development of scalable synthetic routes for Ciliobrevin A has focused on improving reaction conditions, yields, and purification methods while maintaining compound quality. Several optimization strategies have been implemented to enhance the manufacturability of this dynein inhibitor.

One significant advancement involves the use of convergent synthetic approaches that allow for modular assembly of the final compound [6]. This strategy enables the separate preparation of key intermediates, which can then be combined in the final coupling step, improving overall efficiency and allowing for better quality control of individual components.

Reaction condition optimization has been a key focus, particularly regarding solvent selection and temperature control. The use of anhydrous conditions and nitrogen atmosphere throughout the synthesis has been standardized to prevent unwanted side reactions [4]. Solvents such as tetrahydrofuran, dimethylformamide, and acetonitrile are distilled from calcium hydride and stored over 4 Å molecular sieves to ensure optimal reaction conditions [4].

The purification strategy has been optimized through the implementation of flash chromatography on silica gel with various mesh sizes (70-230 mesh, 230-400 mesh, or 200-300 mesh) depending on the specific separation requirements [4]. Alternative purification methods include preparative thin-layer chromatography for smaller scale preparations and recrystallization techniques for larger batches.

Process analytical technology has been incorporated to monitor reaction progress and ensure consistent product quality. High-resolution mass spectrometry using quadrupole time-of-flight mass spectrometers with electrospray ionization provides accurate molecular weight confirmation [4]. Nuclear magnetic resonance spectroscopy on Varian or Bruker instruments ensures structural verification with chemical shifts reported using residual solvent as internal standard [4].

For large-scale production, consideration has been given to continuous flow chemistry approaches, which can improve heat transfer, mixing efficiency, and reaction control compared to traditional batch processes [7]. These methods are particularly advantageous for reactions involving hazardous reagents or those requiring precise temperature control.

Derivatization Approaches for Functional Studies

Extensive derivatization studies have been conducted to understand the structure-activity relationships of Ciliobrevin A and to develop analogs with improved potency, selectivity, and pharmacological properties. These efforts have led to the synthesis of numerous structural variants that have provided crucial insights into the molecular requirements for dynein inhibition.

The ciliobrevin scaffold has been systematically modified at various positions to explore structure-activity relationships [5] [8]. The quinazolinone core (rings A and B) and the benzoyl group (ring C) have been the primary targets for chemical modification [5]. Two general synthetic routes have been developed to access modifications in each region: one utilizing sequential condensation of 2-aminobenzoic acid derivatives with 2-cyanothioacetamide and acid chlorides, and another employing 2-benzoyl-3,3-bis(methylthio)acrylonitrile intermediates [5].

A significant derivatization strategy has focused on modifications at the C7 position of the quinazolinone ring [5] [8]. Benzyl ether derivatives have been prepared through demethylation of C7-methoxy analogs followed by alkylation with various benzyl bromides under basic conditions [4]. This approach has yielded compounds with enhanced potency and improved selectivity for cytoplasmic dynein 2 over dynein 1 [5]. The representative procedure involves treating the C7-hydroxy intermediate with potassium carbonate and the desired benzyl bromide in dimethylformamide at 80°C overnight [4].

| Position | Modification Type | Effect on Activity | Selectivity |

|---|---|---|---|

| C6 | Methyl, ethyl, isopropyl | Enhanced potency | Limited selectivity |

| C7 | Benzyl ethers | Improved potency | Dynein 2 selective |

| C7 | Halogen substitution | Variable activity | Enhanced selectivity |

Conformational restriction strategies have led to the development of dynapyrazoles, which represent a major advancement in dynein inhibitor design [6] [9]. These tricyclic compounds replace the benzoylacrylonitrile core of ciliobrevins with a pyrazoloquinazolinone scaffold, addressing stability and isomerization issues inherent in the original compounds [6]. The synthesis involves condensation of 2-fluorobenzoic acid methyl ester with 4-cyano-aminopyrazole under basic conditions [6].

The dynapyrazole derivatives demonstrate significantly improved potency compared to ciliobrevins, with six- to eight-fold increases in inhibitory activity [6]. Notably, the addition of a cyclopropyl spacer between the pyrazoloquinazolinone and phenyl ring has been crucial for optimal activity [6]. This modification addresses the structural alignment issues observed in earlier tricyclic analogs and has resulted in compounds with IC50 values in the low micromolar range [6].

Chemical modifications have also been explored to improve compound solubility and cellular permeability. The introduction of polar functional groups, such as pyridylmethyl and methylsulfonylbenzyl substituents, has been investigated, though these modifications generally result in diminished isoform specificity [5]. Conversely, hydrophobic benzyl ether analogs maintain high selectivity for dynein 2 while providing improved potency [5].

Recent derivatization efforts have focused on developing isoform-selective inhibitors capable of distinguishing between cytoplasmic dynein 1 and dynein 2 [5] [8]. These studies have identified specific structural motifs that confer selectivity, particularly modifications at the C7 position that exploit differences in the nucleotide-binding sites between the two dynein isoforms [5]. Such selective inhibitors represent valuable tools for dissecting the individual contributions of each dynein isoform to cellular processes.

Dynein ATPase Inhibition Mechanisms

Ciliobrevin A functions as a potent inhibitor of cytoplasmic dynein through direct interaction with the motor domain's ATP-binding sites. The compound demonstrates ATP-competitive inhibition by targeting the adenosine triphosphate motifs within the hexameric head structure of the dynein motor domain [1]. This inhibition mechanism disrupts the fundamental energy conversion process that powers dynein-mediated transport along microtubules.

Binding Affinity and Competitive ATP Interactions

The molecular basis of Ciliobrevin A's inhibitory action lies in its specific binding interactions with the AAA1 (ATPases Associated with diverse cellular Activities) domain of cytoplasmic dynein [2] [3]. Computational structural analysis reveals that Ciliobrevin A exhibits a binding energy of -26.23 kJ/mol to the AAA1 binding site, demonstrating superior affinity compared to its analog Ciliobrevin D (-23.92 kJ/mol) [2] [3]. This enhanced binding affinity correlates with the compound's ability to effectively compete with ATP for access to the critical nucleotide-binding pocket.

| Compound | Binding Energy (kJ/mol) | IC50 (μM) | Target | Mechanism |

|---|---|---|---|---|

| Ciliobrevin A | -26.23 [2] | 52.0 [1] | AAA1 site [2] | ATP competitive [1] |

| Ciliobrevin D | -23.92 [2] | 15.0 [1] | AAA1 site [2] | ATP competitive [1] |

| ATP | -42.33 [2] | N/A | AAA1 site [2] | Natural substrate [2] |

| AMPPNP | -40.18 [2] | N/A | AAA1 site [2] | ATP analog [2] |

The structural interaction studies demonstrate that Ciliobrevin A binds to multiple ATP motifs within the AAA1 domain, including the Walker-A (also known as P-loop), Walker-B, and Sensor I and II motifs [2] [4]. The cyanide moiety of Ciliobrevin A forms hydrogen bonds with Threonine 1897, which serves as an auxiliary anchor to position the molecule optimally within the ATP-binding pocket [5]. Van der Waals interactions between the hydrophobic fragments of Ciliobrevin A and aliphatic chains of the Walker-A, Sensor I, and Walker-B motifs contribute to the overall binding stability [5].

The competitive nature of Ciliobrevin A inhibition is evidenced by Hanes-Woolf analysis, which indicates that the compound acts as an ATP competitor for the dynein ATPase [6]. This competitive mechanism explains the concentration-dependent inhibition observed in experimental studies, where increasing concentrations of Ciliobrevin A progressively reduce dynein's catalytic activity. The compound's ability to block ATP access to the primary hydrolytic site effectively disrupts the motor protein's fundamental energy conversion process.

Effects on Microtubule Gliding Dynamics

Ciliobrevin A profoundly affects dynein-mediated microtubule gliding dynamics through its inhibition of both basal and microtubule-stimulated ATPase activities. In vitro microtubule gliding assays demonstrate that Ciliobrevin A inhibits dynein 1-mediated microtubule movement with an IC50 of 15 ± 2.9 μM [1]. The compound shows comparable potency against both dynein 1 and dynein 2 isoforms, indicating non-selective inhibition of cytoplasmic dynein motors [7].

| Parameter | Ciliobrevin A | Ciliobrevin D | Dynapyrazole A |

|---|---|---|---|

| Dynein 1 Microtubule Gliding IC50 | 15 ± 2.9 μM [1] | Similar to A [1] | 2.3 ± 1.4 μM [1] |

| Dynein 2 Microtubule Gliding IC50 | Similar potency [7] | Similar to A [7] | ~6-fold more potent [1] |

| Basal ATPase Inhibition | ~30% at 40 μM [1] | ~70% at 40 μM [1] | Minimal inhibition [1] |

| MT-stimulated ATPase Inhibition | ~70% at 40 μM [1] | ~70% at 40 μM [1] | Strong inhibition [1] |

The mechanism of microtubule gliding inhibition involves disruption of the dynein motor's ability to undergo the conformational changes necessary for productive movement along microtubules [8]. Ciliobrevin A blocks dynein-dependent microtubule gliding in a reversible and dose-dependent manner, with effects detectable within minutes of compound application [8]. Upon washout of the inhibitor, microtubule gliding activity is rapidly restored, confirming the reversible nature of the inhibition [8].

The compound demonstrates differential effects on basal versus microtubule-stimulated ATPase activity. While Ciliobrevin A inhibits approximately 30% of basal ATPase activity at 40 μM concentration, it achieves approximately 70% inhibition of microtubule-stimulated ATPase activity at the same concentration [1]. This differential inhibition pattern suggests that Ciliobrevin A may preferentially target the motor's microtubule-bound state or interfere with the conformational changes that occur upon microtubule binding.

The specificity of Ciliobrevin A for dynein motors is demonstrated by its lack of effect on kinesin-mediated microtubule gliding. At concentrations up to 100 μM, Ciliobrevin A shows no significant inhibition of K560/kinesin-1-dependent microtubule gliding, confirming its selectivity for dynein over other cytoskeletal motors [8]. This selectivity is crucial for its utility as a research tool, as it allows for specific disruption of dynein-dependent processes without affecting kinesin-mediated transport.

Hedgehog Signaling Pathway Antagonism

Ciliobrevin A functions as a potent antagonist of the Hedgehog signaling pathway, demonstrating its ability to block Sonic hedgehog-induced pathway activation with an IC50 of 7 μM [9]. This antagonistic effect occurs downstream of the Smoothened protein, positioning Ciliobrevin A as a tool for dissecting the intracellular components of Hedgehog signal transduction [9]. The compound's dual action on both dynein motors and Hedgehog signaling reflects the fundamental connection between intracellular transport and signaling pathway regulation.

Smoothened Protein Regulation

The regulation of Smoothened protein function by Ciliobrevin A occurs through indirect mechanisms involving disruption of ciliary transport processes essential for proper Hedgehog signaling [10]. Smoothened, a seven-transmembrane G-protein coupled receptor, requires translocation to the primary cilium for signal transduction activation [10]. Ciliobrevin A interferes with this critical translocation process by inhibiting the dynein-mediated transport mechanisms necessary for Smoothened protein trafficking within cilia.

| Compound | Hh Signaling IC50 (μM) | Dynein 1 IC50 (μM) | Dynein 2 IC50 (μM) | Selectivity | Primary Target |

|---|---|---|---|---|---|

| Ciliobrevin A | 7.0 [9] | N/A | N/A | Non-selective [7] | Smoothened downstream [9] |

| Ciliobrevin D | N/A | N/A | N/A | Non-selective [7] | Smoothened downstream [9] |

| Analog 18 | N/A | N/A | N/A | 6-fold selective for Dynein 2 [7] | Dynein 2 [7] |

Studies using fluorescence recovery techniques demonstrate that Ciliobrevin A treatment results in reduced ciliary entry and impaired exit of Smoothened-mEos2 fusion proteins [10]. The compound selectively blocks the dynamic trafficking of Smoothened within primary cilia, leading to accumulation of the receptor at specific ciliary locations rather than its normal distribution pattern [10]. This disruption of Smoothened localization effectively prevents the protein from reaching its functional sites within the cilium, thereby blocking downstream signal transduction.

The mechanism of Smoothened regulation involves Ciliobrevin A's interference with the retrograde intraflagellar transport system that normally facilitates protein movement within cilia [10]. By inhibiting dynein-2 function, Ciliobrevin A disrupts the normal cycling of Smoothened between the ciliary membrane and cytoplasm, preventing the dynamic protein localization changes required for effective Hedgehog signal transduction [10]. This indirect regulatory mechanism explains why Ciliobrevin A can effectively block Hedgehog signaling without directly binding to Smoothened protein itself.

Ciliogenesis Modulation

Ciliobrevin A exerts profound effects on ciliogenesis, the process of primary cilia formation, through its inhibition of dynein-mediated transport processes essential for ciliary assembly and maintenance [9] [11]. The compound disrupts primary cilia formation by interfering with the retrograde intraflagellar transport system that is crucial for removing excess ciliary components and maintaining proper ciliary structure [12] [13].

Treatment with Ciliobrevin A at concentrations of 10 μM dramatically reduces the proportion of ciliated cells to approximately 30% of the control population after 24 hours [10]. This significant reduction in ciliation demonstrates the compound's potent anti-ciliogenic effects. The remaining cilia that do form in the presence of Ciliobrevin A often display structural abnormalities, including shortened length and altered protein distribution patterns [11].

The mechanism of ciliogenesis modulation involves disruption of the intraflagellar transport machinery responsible for ciliary assembly and maintenance [12] [13]. Dynein-2, the primary retrograde motor for intraflagellar transport, is essential for removing proteins from the ciliary tip and maintaining proper ciliary structure [12]. Ciliobrevin A's inhibition of dynein-2 function leads to accumulation of transport machinery components at various locations along the ciliary axoneme, resulting in defective ciliary structure and function [13].

The compound's effects on ciliogenesis are reversible, with normal ciliary formation resuming upon compound washout [14]. This reversibility is crucial for temporal studies of ciliary function and allows researchers to examine the immediate consequences of ciliary disruption without permanent cellular damage [14]. The dose-dependent nature of Ciliobrevin A's anti-ciliogenic effects provides researchers with the ability to achieve graded levels of ciliary impairment for detailed mechanistic studies [14].

Ciliobrevin A treatment affects multiple aspects of ciliary biology beyond simple ciliary length. The compound disrupts the normal distribution of ciliary markers including Intraflagellar Transport 88, Smoothened, and Gli family zinc finger 2 [11]. These protein distribution changes reflect the fundamental disruption of ciliary transport processes and demonstrate the compound's broad effects on ciliary protein homeostasis [11]. The accumulation of ciliary proteins at specific locations, particularly at the ciliary base and transition zone, provides insights into the normal trafficking pathways that maintain ciliary function [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Falcón-Urrutia P, Carrasco CM, Lois P, Palma V, Roth AD. Shh Signaling through the Primary Cilium Modulates Rat Oligodendrocyte Differentiation. PLoS One. 2015 Jul 28;10(7):e0133567. doi: 10.1371/journal.pone.0133567. PubMed PMID: 26218245; PubMed Central PMCID: PMC4517900.

3: Wada Y, Baba SA, Kamimura S. Effects of the dynein inhibitor ciliobrevin on the flagellar motility of sea urchin spermatozoa. Cytoskeleton (Hoboken). 2015 Apr;72(4):182-92. doi: 10.1002/cm.21218. PubMed PMID: 25809136.

4: Xiang W, Jiang T, Guo F, Gong C, Yang K, Wu Y, Huang X, Cheng W, Xu K. Hedgehog pathway inhibitor-4 suppresses malignant properties of chondrosarcoma cells by disturbing tumor ciliogenesis. Oncol Rep. 2014 Oct;32(4):1622-30. doi: 10.3892/or.2014.3372. PubMed PMID: 25110171.

5: Clippinger AJ, Alwine JC. Dynein mediates the localization and activation of mTOR in normal and human cytomegalovirus-infected cells. Genes Dev. 2012 Sep 15;26(18):2015-26. doi: 10.1101/gad.196147.112. PubMed PMID: 22987636; PubMed Central PMCID: PMC3444728.